

physical properties of 6-Bromo-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-nitropyridin-3-ol

Cat. No.: B1291309

[Get Quote](#)

Technical Guide: 6-Bromo-2-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Bromo-2-nitropyridin-3-ol**, a key intermediate in the synthesis of various biologically active molecules. Due to its role as a versatile building block, understanding its characteristics is crucial for its effective application in research and development.

Core Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, a summary of its fundamental computed and known properties is presented below.

| Property | Data | Reference |
|--------------------|---|--------------|
| IUPAC Name | 6-bromo-2-nitropyridin-3-ol | [1] |
| CAS Number | 443956-08-9 | [1][2][3] |
| Molecular Formula | C ₅ H ₃ BrN ₂ O ₃ | [1][2][3] |
| Molecular Weight | 218.99 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 217.93270 Da | [1] |
| Appearance | Solid (Assumed) | |
| Purity | Available commercially at ≥95% | [3] |
| Predicted XlogP | 2.2 | [1] |
| Storage Conditions | Room temperature, under Argon | [3] |
| InChI | InChI=1S/C5H3BrN2O3/c6-4- 2-1-3(9)5(7-4)8(10)11/h1-2,9H | [1][5] |
| SMILES | C1=CC(=NC(=C1O)--INVALID- LINK--[O-])Br | [1][5] |

Spectroscopic Data

Detailed experimental NMR and IR spectra for **6-Bromo-2-nitropyridin-3-ol** are not readily available in the surveyed literature. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition to confirm identity and purity. Predicted collision cross section (CCS) data for various adducts have been calculated and are available in public databases.[5]

Safety and Handling

6-Bromo-2-nitropyridin-3-ol is classified with several hazards and should be handled with appropriate precautions in a laboratory setting.[1]

- Hazard Statements:

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]
- H335: May cause respiratory irritation.[1]
- Precautions: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

As with many nitroaromatic compounds, it should be handled with caution due to potential explosive properties, especially when heated or subjected to shock.[4]

Applications in Synthesis

6-Bromo-2-nitropyridin-3-ol is a valuable intermediate in organic synthesis. Its functional groups—a nucleophilically displaceable bromine atom, a reducible nitro group, and an acidic hydroxyl group—allow for diverse chemical transformations.[4]

- Pharmaceutical Development: It serves as a precursor for synthesizing biologically active compounds, including novel bacterial topoisomerase inhibitors.[4]
- Chemical Synthesis: It is utilized as a building block for more complex molecules, such as α -styrylpyridines with potential antitumor activity.[4]
- Proteomics Research: The compound is also used in the development of protein degrader building blocks.[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Bromo-2-nitropyridin-3-ol** is not explicitly detailed in the reviewed literature. However, general synthetic strategies involve a multi-step process including bromination, nitration, and hydroxylation of a pyridine precursor.[4]

The following is a representative, generalized protocol for the nitration of a brominated pyridine derivative, which illustrates a key step that would be involved in the synthesis of the target molecule. This protocol is adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine and should be optimized for the specific substrate.[6]

Representative Protocol: Nitration of a Bromopyridine Derivative

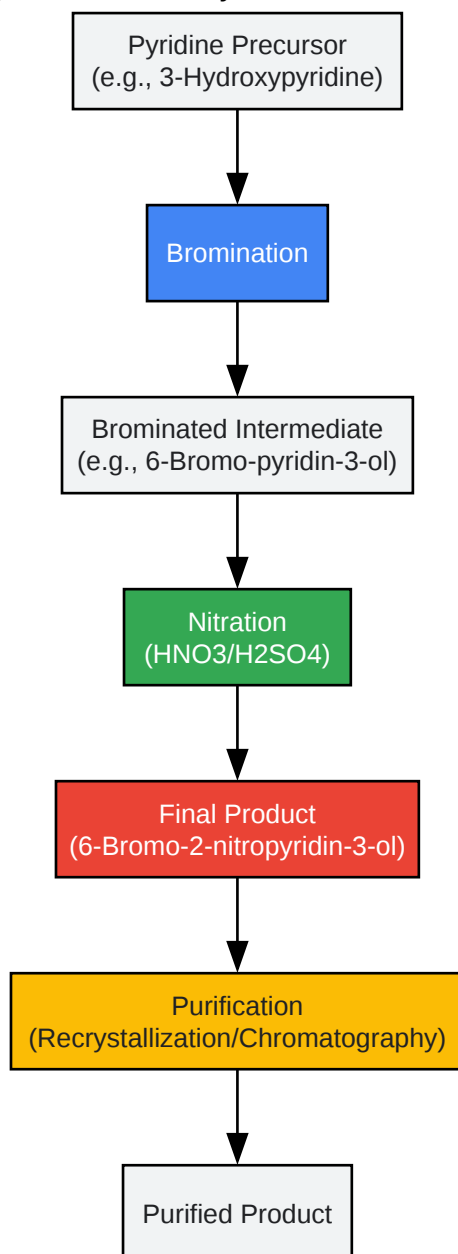
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Nitric and sulfuric acids are highly corrosive.

- **Reaction Setup:** A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice bath.
- **Acid Mixture:** Charge the flask with concentrated sulfuric acid (e.g., 5-10 equivalents based on the starting material).
- **Substrate Addition:** Slowly add the bromopyridine precursor (1.0 equivalent) to the sulfuric acid while maintaining a low temperature (e.g., 0-5 °C).
- **Nitrating Agent Addition:** Add 95% nitric acid (1.0-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.[6]
- **Reaction:** Stir the mixture at 0 °C for a designated period (e.g., 1 hour), then allow it to warm to room temperature and stir for another period (e.g., 1 hour). The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, while keeping the mixture cool in an ice bath.
- **Isolation:** The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates a plausible multi-step synthetic workflow for obtaining **6-Bromo-2-nitropyridin-3-ol** from a pyridine precursor. This represents a conceptual logical relationship rather than a detailed experimental workflow.

Conceptual Synthetic Pathway for 6-Bromo-2-nitropyridin-3-ol



[Click to download full resolution via product page](#)

Caption: A conceptual multi-step synthesis workflow for **6-Bromo-2-nitropyridin-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-nitropyridin-3-ol | C₅H₃BrN₂O₃ | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Buy 6-Bromo-2-nitropyridin-3-ol | 443956-08-9 [smolecule.com]
- 5. PubChemLite - 6-bromo-2-nitropyridin-3-ol (C₅H₃BrN₂O₃) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physical properties of 6-Bromo-2-nitropyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291309#physical-properties-of-6-bromo-2-nitropyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com